5(S)-HETE-d8 is classified as a hydroxyeicosanoid and is primarily synthesized through the action of the enzyme lipoxygenase on arachidonic acid. It is often utilized as an internal standard in mass spectrometry due to its isotopic labeling, which allows for precise quantification of eicosanoids in biological samples. The compound can be sourced from specialized biochemical suppliers and is used extensively in research settings to study lipid signaling pathways and inflammatory processes .
The synthesis of 5(S)-HETE-d8 typically involves the modification of arachidonic acid through enzymatic or chemical methods. One common approach is the use of lipoxygenase enzymes, which catalyze the conversion of arachidonic acid into various hydroxyeicosanoids, including 5(S)-HETE. The deuteration process can be achieved using specific deuterated solvents or reagents during the synthesis process.
In laboratory settings, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed to analyze and quantify 5(S)-HETE-d8. This method allows for high sensitivity and specificity in detecting eicosanoids in complex biological matrices. The analytical conditions typically involve optimizing parameters such as collision energy and declustering potential to ensure accurate measurement .
The molecular structure of 5(S)-HETE-d8 consists of a long carbon chain with multiple double bonds and hydroxyl groups. The presence of deuterium atoms alters the mass of the molecule, aiding in its identification during mass spectrometry analysis.
5(S)-HETE-d8 participates in various biochemical reactions, primarily serving as a substrate for further enzymatic transformations. It can be converted into other eicosanoids or metabolites through pathways involving cyclooxygenases or other lipoxygenases.
The reactions involving 5(S)-HETE-d8 are often monitored using LC-MS/MS to track product formation and degradation. For instance, the conversion of 5(S)-HETE-d8 into leukotrienes can be analyzed by measuring changes in concentration over time during enzyme assays .
The mechanism of action for 5(S)-HETE-d8 involves its interaction with specific receptors on cell membranes, influencing various signaling pathways related to inflammation and immune responses. Upon binding to its receptors, it can activate downstream signaling cascades that lead to cellular responses such as chemotaxis and cytokine production.
Research has shown that 5(S)-HETE acts as a potent signaling molecule that modulates cell behavior during inflammatory responses. Its role in promoting neutrophil migration and activation has been well documented .
Relevant data from studies indicate that the use of deuterated compounds like 5(S)-HETE-d8 enhances analytical accuracy in quantifying eicosanoids due to reduced background noise during mass spectrometry measurements .
5(S)-HETE-d8 is primarily used in research laboratories for:
The compound's ability to provide reliable data enhances its utility in studies focusing on lipid mediators' roles in health and disease .
5(S)-HETE-d8 is a deuterium-labeled analog of the endogenous eicosanoid 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE). Its systematic name is 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid, reflecting the specific placement of eight deuterium atoms at bis-allylic positions (C5, C6, C8, C9, C11, C12, C14, and C15) [1]. The molecular formula is C₂₀H₂₄D₈O₃, resulting in a molecular weight of 328.52 g/mol—8.05 atomic mass units heavier than the native compound (320.47 g/mol) [1] [4]. The stereochemistry at the C5 position remains exclusively (S)-configured, preserving the biological relevance of the chiral center critical for receptor interactions [5]. The deuterium atoms stabilize the molecule against non-enzymatic hydrogen abstraction, particularly at the bis-allylic sites vulnerable to autoxidation, without altering the core carboxyl-functionalized 20-carbon chain or the conjugated diene system [3].
Table 1: Structural Parameters of 5(S)-HETE-d8
Property | Specification |
---|---|
Molecular Formula | C₂₀H₂₄D₈O₃ |
Molecular Weight | 328.52 g/mol |
Deuterium Positions | C5, C6, C8, C9, C11, C12, C14, C15 |
CAS Number | 330796-62-8 |
Chiral Center Configuration | 5(S) |
Double Bond Geometry | 6E,8Z,11Z,14Z |
Deuterium incorporation induces kinetic isotope effects (KIEs) that significantly alter the compound’s metabolic stability and enzymatic processing. In vitro studies using recombinant human 5-lipoxygenase (5-LOX) demonstrate that deuteration at C10 (e.g., in 10,10-d₂-AA) reduces the Vmax for 8-HETE production by 50% due to increased C–D bond cleavage energy [3]. However, 5(S)-HETE-d8 itself shows unaltered uptake and esterification kinetics in phospholipid membranes compared to native 5(S)-HETE, confirming that isotopic labeling does not disrupt physicochemical interactions [3] [7]. The primary stability advantage manifests in oxidative environments: deuterated bis-allylic positions resist hydrogen abstraction by reactive oxygen species (ROS), reducing non-enzymatic degradation by ∼40% in accelerated autoxidation assays [3]. This property is crucial for its utility as an analytical internal standard, where prolonged sample processing could degrade native eicosanoids.
Table 2: Functional Comparison of 5(S)-HETE-d8 vs. Native 5(S)-HETE
Parameter | 5(S)-HETE-d8 | Native 5(S)-HETE | Functional Implication |
---|---|---|---|
Enzymatic Metabolism | ↓ 8-HETE pathway activity | Normal 5-LOX processing | Altered minor metabolite profile |
Non-enzymatic Oxidation | 40% reduction | High susceptibility | Enhanced analytical stability |
Phospholipid Esterification | Unchanged | Unchanged | Biologically relevant distribution |
Receptor Binding (OXER1) | Unaltered EC₅₀ | Unaltered EC₅₀ | Preserved signaling function |
Synthesis of deuterated eicosanoids like 5(S)-HETE-d8 employs semi-synthetic strategies starting from deuterated arachidonic acid (AA-d8), avoiding the technical and regulatory complexities of radiolabeling (e.g., ³H- or ¹⁴C-AA). AA-d8 is enzymatically converted using isolated 5-LOX or recombinant enzyme systems to yield 5(S)-HpETE-d8, followed by selective reduction with glutathione peroxidase or sodium borohydride to produce 5(S)-HETE-d8 [3] [6]. In contrast, radiolabeled 5(S)-HETE requires hazardous materials, specialized facilities, and generates unstable compounds with half-life limitations. Stable isotopes offer safety advantages and negligible radioactivity risks, making them preferable for clinical/laboratory settings [6]. Analytical sensitivity is comparable: modern LC-MS/MS detects 5(S)-HETE-d8 at sub-picomolar levels (LOD 6 pg for UPLC-MS/MS), matching radiolabel sensitivity without quenching artifacts [4] [6].
The deuterium-induced hydrophobicity shift complicates chromatographic resolution between 5(S)-HETE-d8 and its native analog. Reversed-phase UPLC analyses show a consistent retention time (RT) offset of 0.3–0.5 min earlier for the deuterated species due to weakened van der Waals interactions with C18 stationary phases [4] [9]. This necessitates optimized gradients to prevent co-elution with interfering matrix components. For enantioselective analysis, polysaccharide-based chiral columns (e.g., Chiralpak IA-U with immobilized amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation of 5(S)-HETE-d8 from its 5(R) enantiomer (α = 1.12) but require normal-phase conditions incompatible with ESI-MS [9] [10]. A practical solution is two-dimensional LC (2D-LC): achiral RP separation (1st dimension) coupled to chiral separation (2nd dimension) via heart-cutting, enabling stereospecific quantification in complex samples like platelet releasates [10].
Table 3: Chromatographic Behavior of 5(S)-HETE-d8
Chromatographic Mode | Column Type | Retention Shift vs. Native | Key Parameters |
---|---|---|---|
Reversed-Phase UPLC | C18 (e.g., Acquity UPLC BEH) | -0.4 min | Gradient: 50–100% MeOH/0.1% FA; Flow: 0.5 mL/min |
Chiral Normal-Phase | Chiralpak IA-U | Not applicable | n-Hexane:IPA:FA (95:5:0.1); α = 1.12 |
2D-LC (RP×Chiral) | C18 + Chiralpak IA-U | -0.3 min (1D) | Multiple heart-cutting; ESI-MS compatible |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: